molecular formula C7H3Br2F3O B1410334 1,4-Dibromo-2-difluoromethoxy-6-fluorobenzene CAS No. 1806347-43-2

1,4-Dibromo-2-difluoromethoxy-6-fluorobenzene

Cat. No.: B1410334
CAS No.: 1806347-43-2
M. Wt: 319.9 g/mol
InChI Key: WZUQYNRIARMNSP-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-difluoromethoxy-6-fluorobenzene: is an organic compound with the molecular formula C7H3Br2F3O . It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and a difluoromethoxy group attached to a benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-difluoromethoxy-6-fluorobenzene can be synthesized through a multi-step process involving halogenation and substitution reactions. One common method involves the bromination of 2-difluoromethoxy-6-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The compound is then purified through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2-difluoromethoxy-6-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction, where it reacts with arylboronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products may include amines, ethers, or thiols.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Hydroquinones or other reduced derivatives.

Scientific Research Applications

1,4-Dibromo-2-difluoromethoxy-6-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-difluoromethoxy-6-fluorobenzene involves its interaction with molecular targets through its halogenated functional groups. The bromine and fluorine atoms can form halogen bonds with electron-rich sites on target molecules, influencing their reactivity and stability. The difluoromethoxy group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

    1,4-Dibromo-2-fluorobenzene: Lacks the difluoromethoxy group, making it less versatile in certain chemical reactions.

    1,4-Dibromotetrafluorobenzene: Contains additional fluorine atoms, which can alter its reactivity and physical properties.

    4-Bromo-1-(difluoromethoxy)-2-fluorobenzene: Similar structure but with only one bromine atom, affecting its substitution patterns and reactivity.

Uniqueness: 1,4-Dibromo-2-difluoromethoxy-6-fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with a difluoromethoxy group. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

2,5-dibromo-1-(difluoromethoxy)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-3-1-4(10)6(9)5(2-3)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUQYNRIARMNSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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